(R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride
Description
(R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride is a chiral amine derivative featuring a 3-bromophenyl substituent attached to a but-3-enylamine backbone, with the hydrochloride salt enhancing its solubility and stability. The (R)-configuration at the chiral center and the presence of the bromine atom influence its stereochemical interactions and physicochemical properties, making it relevant for pharmaceutical and materials science research.
Properties
CAS No. |
698378-92-6 |
|---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-1-(3-bromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m1/s1 |
InChI Key |
CGOUPQXXGWINRE-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC(=CC=C1)Br)N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group of 3-bromobenzaldehyde reacts with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromophenyl)but-3-enylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. It can serve as a lead compound in drug discovery efforts.
Medicine
In medicine, derivatives of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride might be explored for therapeutic applications, such as in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
Industrially, the compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its reactivity and chiral properties make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Comparison with Halogen-Substituted Enones (C3: (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on)
Structural Differences :
Functional Implications :
Data Table 1: Key Properties
Comparison with Fluorinated Amine Derivatives ((R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride)
Structural Differences :
Functional Implications :
- Electron Effects : Bromine (electron-withdrawing) vs. fluorine (high electronegativity) alters electronic density, impacting binding to receptors or catalysts.
- Steric Effects : The bulkier bromophenyl group in the target compound may hinder interactions compared to the smaller fluorine and methyl groups in the analog.
Data Table 2: Physicochemical Comparison
| Property | Target Compound | Fluorinated Analog |
|---|---|---|
| Halogen Type | Bromine (Br) | Fluorine (F) |
| Substituent Position | 3-Bromophenyl | 1-Fluoro, 3-methyl |
| Molecular Weight | ~266.57 g/mol | 139.62 g/mol |
| Solubility (Water) | High (due to HCl salt) | Moderate (HCl salt enhances) |
| Bioactivity | Not reported | Antiviral applications |
Biological Activity
(R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a bromophenyl group attached to a butenylamine backbone, contributes to its biological activity through interactions with various molecular targets.
- Molecular Formula : C10H12BrN·HCl
- Molecular Weight : Approximately 227.58 g/mol
- Structural Features : The compound features a double bond between the second and third carbon atoms in the butenyl chain, enhancing its reactivity and biological interactions.
(R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride exhibits biological activity primarily through its interaction with neurotransmitter receptors and metabolic enzymes. The presence of the bromine atom increases its binding affinity to various biological targets, which may enhance its therapeutic efficacy.
Key Biological Activities
- Neuropharmacological Effects : Research indicates that this compound can modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antifungal Activity : Similar compounds have shown effectiveness against dermatophytes and other fungal pathogens, suggesting potential applications in antifungal therapies.
Study on Antifungal Activity
A study examining the antifungal properties of related compounds highlighted that those with bromine substitutions exhibited improved activity against Candida species and dermatophytes. For instance, compounds structurally related to (R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride showed minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 31.2 µg/mL against various fungi, indicating promising antifungal potential .
Neuropharmacological Investigations
Research has demonstrated that (R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride interacts with serotonin receptors, influencing neurotransmission pathways. This interaction is crucial for developing potential treatments for mood disorders .
Comparative Biological Activity
The following table summarizes the biological activities of (R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride compared to structurally similar compounds:
| Compound Name | Antifungal Activity (MIC µg/mL) | Neurotransmitter Interaction |
|---|---|---|
| (R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride | 7.8 - 31.2 | Serotonin Receptor Modulator |
| (S)-1-(3-Chlorophenyl)but-3-en-1-amine | 15.6 - 62.5 | Dopamine Receptor Agonist |
| (S)-1-(3-Fluorophenyl)but-3-en-1-amine | 31.2 - 125 | Norepinephrine Receptor Antagonist |
Synthesis and Production
The synthesis of (R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride typically involves multi-step organic reactions, including:
- Formation of the Butenyl Chain : Utilizing alkenes as starting materials.
- Bromination : Introducing the bromine atom at the para position of the phenyl ring.
- Hydrochlorination : Converting the amine to its hydrochloride salt for stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
